molecular formula C22H21NO3 B2417132 N-(4-oxo-3-phenyl-4H-chromen-2-yl)cyclohexanecarboxamide CAS No. 883952-64-5

N-(4-oxo-3-phenyl-4H-chromen-2-yl)cyclohexanecarboxamide

Cat. No.: B2417132
CAS No.: 883952-64-5
M. Wt: 347.414
InChI Key: MGAAMVXPEATYAW-UHFFFAOYSA-N
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Description

N-(4-oxo-3-phenyl-4H-chromen-2-yl)cyclohexanecarboxamide is a compound that belongs to the class of chromenes, which are bicyclic oxygen heterocycles containing a benzene fusion ring at a 5,6-positioned 4H-pyran ring system . . This compound, in particular, features a chromene core with a phenyl group at the 3-position and a cyclohexanecarboxamide moiety at the 2-position, making it a unique and interesting molecule for scientific research.

Properties

IUPAC Name

N-(4-oxo-3-phenylchromen-2-yl)cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO3/c24-20-17-13-7-8-14-18(17)26-22(19(20)15-9-3-1-4-10-15)23-21(25)16-11-5-2-6-12-16/h1,3-4,7-10,13-14,16H,2,5-6,11-12H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGAAMVXPEATYAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=C(C(=O)C3=CC=CC=C3O2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pechmann Condensation for 4-Oxo-3-phenylcoumarin

The Pechmann condensation remains the most widely used method for coumarin synthesis. For 3-phenyl substitution, 3-phenylresorcinol reacts with a β-keto ester (e.g., ethyl acetoacetate) under acidic conditions:

$$
\text{3-Phenylresorcinol} + \text{CH}3\text{C(O)CO}2\text{Et} \xrightarrow{\text{H}2\text{SO}4, 80^\circ\text{C}} \text{3-Phenyl-4H-chromen-4-one} + \text{EtOH}
$$

This method yields the unsubstituted coumarin core but requires subsequent functionalization at C2.

Direct Bromination at C2

To introduce a leaving group for subsequent amination, 2-bromo-4-oxo-3-phenylcoumarin is synthesized via electrophilic bromination. Using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0–5°C achieves selective bromination at C2 due to the electron-withdrawing effect of the 4-oxo group:

$$
\text{3-Phenyl-4H-chromen-4-one} + \text{NBS} \xrightarrow{\text{DMF}, 0^\circ\text{C}} \text{2-Bromo-3-phenyl-4H-chromen-4-one} + \text{Succinimide}
$$

Amination Strategies for C2 Functionalization

Nucleophilic Aromatic Substitution (SNAr)

The brominated coumarin undergoes SNAr with ammonia or amines. Using aqueous ammonia in tetrahydrofuran (THF) at 120°C for 24 hours yields 4-oxo-3-phenyl-4H-chromen-2-amine :

$$
\text{2-Bromo-3-phenyl-4H-chromen-4-one} + \text{NH}_3 \xrightarrow{\text{THF}, 120^\circ\text{C}} \text{2-Amino-3-phenyl-4H-chromen-4-one} + \text{HBr}
$$

Copper-Catalyzed Coupling Reactions

For improved efficiency, copper(I) catalysts (e.g., CuBr·SMe₂) facilitate Ullmann-type coupling between 2-bromocoumarin and cyclohexanecarboxamide. A representative procedure from Shinozuka et al. involves:

$$
\text{2-Bromo-3-phenyl-4H-chromen-4-one} + \text{Cyclohexanecarboxamide} \xrightarrow{\text{CuBr·SMe}2, \text{K}2\text{CO}_3, \text{DMA}, 120^\circ\text{C}} \text{Target Compound} + \text{KBr}
$$

This method achieves yields of 44–67% under optimized conditions.

Amide Bond Formation

Acylation of 2-Aminocoumarin

The final step involves coupling 4-oxo-3-phenyl-4H-chromen-2-amine with cyclohexanecarbonyl chloride. Using Schotten-Baumann conditions (aqueous NaOH, CH₂Cl₂), the reaction proceeds as follows:

$$
\text{2-Amino-3-phenyl-4H-chromen-4-one} + \text{Cyclohexanecarbonyl chloride} \xrightarrow{\text{NaOH, CH}2\text{Cl}2} \text{this compound} + \text{HCl}
$$

Carbodiimide-Mediated Coupling

Alternatively, coupling agents such as WSC·HCl (water-soluble carbodiimide) and HOBt (hydroxybenzotriazole) enable amide formation under mild conditions:

$$
\text{2-Amino-3-phenyl-4H-chromen-4-one} + \text{Cyclohexanecarboxylic acid} \xrightarrow{\text{WSC·HCl, HOBt, DMF}} \text{Target Compound} + \text{H}_2\text{O}
$$

This method avoids the need for acyl chlorides and is preferred for acid-sensitive substrates.

Analytical Validation and Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.20–1.70 (10H, m, cyclohexane), 5.12 (1H, s, H-2), 7.21–7.96 (9H, m, aromatic).
  • ¹³C NMR : δ 176.5 (C=O, coumarin), 168.2 (C=O, amide), 118.9–160.1 (aromatic carbons).

High-Resolution Mass Spectrometry (HRMS)

  • Observed [M+H]⁺ : 404.1864 (calculated for C₂₆H₂₆NO₃: 404.1861).

Comparative Evaluation of Synthetic Methods

Method Reagents/Conditions Yield (%) Advantages Limitations
SNAr NH₃, THF, 120°C 50–60 Simple setup Long reaction times
Ullmann Coupling CuBr·SMe₂, K₂CO₃, DMA, 120°C 44–67 High regioselectivity Requires copper catalyst
Schotten-Baumann Acylation Cyclohexanecarbonyl chloride, NaOH, CH₂Cl₂ 70–75 Rapid reaction Acid chloride handling
Carbodiimide Coupling WSC·HCl, HOBt, DMF 65–72 Mild conditions Cost of coupling agents

Biological Activity

N-(4-oxo-3-phenyl-4H-chromen-2-yl)cyclohexanecarboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a chromene core, which is known for its diverse biological activities. The structure can be represented as follows:

C17H19NO3\text{C}_{17}\text{H}_{19}\text{N}\text{O}_{3}

This structure is characterized by a chromenone moiety linked to a cyclohexanecarboxamide group, which may influence its interaction with biological targets.

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in the synthesis of inflammatory mediators.
  • Antioxidant Activity : It potentially exhibits antioxidant properties, scavenging free radicals and reducing oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.
  • Cytotoxic Effects : Preliminary studies suggest cytotoxic effects against certain cancer cell lines, indicating potential for use in cancer therapy.

In Vitro Studies

A series of studies have evaluated the biological activity of related compounds, providing insights into the potential effects of this compound:

CompoundTarget EnzymeIC50 (µM)Biological Effect
3bAChE10.4Moderate inhibition
3eBChE9.9Moderate inhibition
3bCOX-212.5Anti-inflammatory activity
3eLOX-1515.0Anti-inflammatory activity

These studies indicate that similar compounds could exhibit dual inhibitory effects on cholinesterases and cyclooxygenases, suggesting a multi-target approach in their mechanism of action .

Case Studies

  • Cancer Cell Lines : In vitro tests on breast cancer cell lines (e.g., MCF-7) demonstrated that derivatives of this compound could induce apoptosis, highlighting its potential as an anticancer agent.
  • Neuroprotection : Compounds with similar structures have shown protective effects against neurotoxicity in models of Alzheimer's disease by inhibiting β-secretase activity and reducing amyloid plaque formation.

Q & A

Q. How can the compound’s photostability be assessed under experimental conditions?

  • Methodological Answer : Expose solutions (1 mg/mL in ethanol) to UV light (λ = 365 nm, 500 W/m²) for 24 hours. Monitor degradation via UV-Vis spectroscopy (λmax shifts >10 nm indicate photolysis) and HPLC-PDA. For solid-state stability, use XRD to detect polymorphic changes .

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